molecular formula C12H16O2 B7861698 3-(3,4-Dimethylphenyl)oxolan-3-ol

3-(3,4-Dimethylphenyl)oxolan-3-ol

Cat. No.: B7861698
M. Wt: 192.25 g/mol
InChI Key: SQBXYTUYSNHPNT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)oxolan-3-ol: is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an oxolane (tetrahydrofuran) ring with a hydroxyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethylene oxide.

    Formation of Intermediate: The 3,4-dimethylbenzaldehyde undergoes a Grignard reaction with ethylene oxide to form 3-(3,4-dimethylphenyl)propan-1-ol.

    Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the oxolane ring, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Grignard Reaction: Utilizing continuous flow reactors for the Grignard reaction to improve efficiency and safety.

    Automated Cyclization: Employing automated systems for the cyclization step to maintain precise control over reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of 3-(3,4-dimethylphenyl)oxolan-3-one.

    Reduction: Formation of 3-(3,4-dimethylphenyl)oxolan-3-amine.

    Substitution: Formation of 3-(3,4-dimethylphenyl)-4-bromooxolan-3-ol.

Scientific Research Applications

3-(3,4-Dimethylphenyl)oxolan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions, influencing the compound’s biological activity. Pathways involved may include modulation of enzyme activity or receptor binding, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)propan-1-ol: Lacks the oxolane ring, making it less structurally complex.

    3-(3,4-Dimethylphenyl)oxolan-2-ol: Differing position of the hydroxyl group, which can affect its reactivity and biological activity.

    3-(3,4-Dimethylphenyl)tetrahydrofuran: Similar structure but without the hydroxyl group, impacting its chemical properties.

Uniqueness

3-(3,4-Dimethylphenyl)oxolan-3-ol is unique due to the presence of both the oxolane ring and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-3-4-11(7-10(9)2)12(13)5-6-14-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBXYTUYSNHPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCOC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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